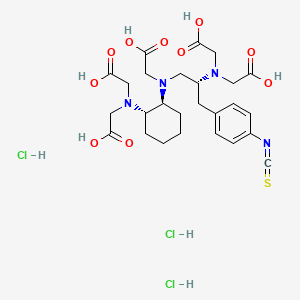

Barzuxetan (hydrochloride)

Description

Barzuxetan (hydrochloride) is a pharmaceutical compound linked to the monoclonal antibody Tabituximab. It functions as a chelating agent, specifically conjugated to a DPTA (diethylenetriaminepentaacetic acid) derivative, which facilitates targeted delivery in therapeutic applications.

Properties

Molecular Formula |

C26H37Cl3N4O10S |

|---|---|

Molecular Weight |

704.0 g/mol |

IUPAC Name |

2-[[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2R)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |

InChI |

InChI=1S/C26H34N4O10S.3ClH/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40;;;/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40);3*1H/t19-,20+,21+;;;/m1.../s1 |

InChI Key |

LICICZAVJJHUOI-FOTZTDCHSA-N |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl |

Canonical SMILES |

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Barzuxetan (hydrochloride) involves the formation of a macrocyclic DPTA derivative. The specific synthetic routes and reaction conditions are not widely detailed in public literature, but it is known that the compound is prepared through a series of chemical reactions that result in the formation of its bifunctional chelator structure . Industrial production methods typically involve stringent quality control measures to ensure the purity and efficacy of the compound .

Chemical Reactions Analysis

Barzuxetan (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Barzuxetan (hydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a bifunctional chelator for conjugating peptides and radionuclides.

Biology: Employed in tumor pre-targeting studies to enhance the delivery of therapeutic agents.

Medicine: Investigated for its potential in targeted cancer therapies, particularly in the conjugation of therapeutic radionuclides.

Industry: Utilized in the development of diagnostic and therapeutic agents for various medical applications

Mechanism of Action

The mechanism of action of Barzuxetan (hydrochloride) involves its role as a bifunctional chelator. It binds to specific molecular targets, such as peptides and radionuclides, facilitating their delivery to tumor sites. This targeted delivery enhances the efficacy of therapeutic agents while minimizing off-target effects. The molecular pathways involved include the binding and transport of radionuclides to tumor cells, where they exert their therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride-Based Compounds

While direct comparative studies on Barzuxetan (hydrochloride) are absent in the provided evidence, its structural and functional analogs can be analyzed based on available data. Below is a comparative overview of key hydrochloride-containing compounds, emphasizing their chemical profiles and applications.

Structural and Functional Analogues

Atrasentan Hydrochloride

- CAS No.: 195733-43-8

- Structure : A pyrrolidinecarboxylic acid derivative with benzodioxol and methoxyphenyl groups.

- Application : Endothelin receptor antagonist used in treating prostate cancer and diabetic nephropathy.

- Key Features : High selectivity for endothelin-A receptors, with clinical trials demonstrating efficacy in reducing proteinuria .

Bendamustine Hydrochloride

- CAS No.: 3543-75-7

- Structure : A bifunctional alkylating agent with a benzimidazole core.

- Application: Chemotherapy for chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.

- Key Features : Combines alkylating and antimetabolite properties, offering reduced cross-resistance compared to other alkylators .

Benazepril Hydrochloride

Comparative Data Table

| Compound | CAS No. | Therapeutic Class | Key Functional Groups | Clinical Use |

|---|---|---|---|---|

| Barzuxetan (HCl) | Not Provided | Immunoconjugate/Chelator | DPTA derivative | Targeted therapy (e.g., FZD10) |

| Atrasentan (HCl) | 195733-43-8 | Endothelin antagonist | Pyrrolidine, benzodioxol | Oncology, nephropathy |

| Bendamustine (HCl) | 3543-75-7 | Alkylating agent | Benzimidazole, butanoic acid | Hematologic malignancies |

| Benazepril (HCl) | 86541-74-4 | ACE inhibitor | Benzazepine, carboxylic acid | Hypertension |

Key Research Findings

Limitations and Notes

- Evidence Constraints : The provided materials lack direct comparative pharmacokinetic or efficacy data for Barzuxetan (HCl) versus its analogs. Structural and mechanistic inferences are drawn from unrelated studies.

- Safety Considerations : Hydrochloride salts generally enhance solubility and bioavailability but may introduce renal toxicity risks (e.g., Bendamustine’s nephrotoxic metabolites) .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Barzuxetan hydrochloride in preclinical studies?

Methodological Answer: Synthesis should follow established protocols for arylcyclohexylamine derivatives, including salt formation via HCl gas or aqueous HCl neutralization . Characterization requires:

Q. How should researchers safely handle Barzuxetan hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing and synthesis to prevent inhalation of fine particles .

- Storage : -20°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Waste Disposal : Incinerate via EPA-approved hazardous waste facilities due to potential carcinogenicity (OSHA Category 2) .

Note : Safety protocols mirror those for structurally similar compounds like Paroxetine hydrochloride .

Advanced Research Questions

Q. How can researchers resolve contradictions in Barzuxetan hydrochloride’s reported pharmacological efficacy across in vitro vs. in vivo models?

Methodological Answer:

- Experimental Design :

- Dose Optimization : Conduct dose-response studies in rodents (e.g., 1–50 mg/kg) to identify therapeutic windows .

- Bioavailability Assessment : Compare plasma concentrations (LC-MS/MS) after oral vs. intravenous administration .

- Mechanistic Studies : Use siRNA knockdown in target tissues (e.g., liver enzymes) to isolate metabolic pathways causing discrepancies .

Q. What strategies are effective for analyzing Barzuxetan hydrochloride’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .

Critical Finding : Hydrochloride salts typically degrade via hydrolysis (amide bond cleavage) or oxidation (aryl ring modification) .

Q. How should researchers design experiments to evaluate Barzuxetan hydrochloride’s selectivity across off-target receptors?

Methodological Answer:

- Panel Screening : Use radioligand binding assays (e.g., -labeled) against 50+ GPCRs, ion channels, and transporters .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for high-risk off-targets (e.g., σ receptors) .

- Functional Assays : Measure cAMP accumulation or calcium flux in cells overexpressing off-target receptors .

Reference : Selectivity protocols for CNS-targeting hydrochlorides are validated in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.